6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by a pyrrolo[3,2-c]pyridine core with methoxy and nitro substituents, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolo[3,2-c]pyridine precursor followed by methoxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The methoxy and nitro groups can be substituted under specific conditions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Scientific Research Applications
6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, given its ability to inhibit specific cellular pathways.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals, where its unique structure can enhance the efficacy and specificity of active ingredients.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate signaling pathways and inhibit the activity of specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolo[3,2-c]pyridine derivatives, such as:
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: This compound has similar structural features but differs in its halogen substitution, which can affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine: Another related compound, which lacks the methoxy and nitro groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-2-6-5(3-10-8)7(4-9-6)11(12)13/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSZIQXHRIKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262654 | |
Record name | 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-20-7 | |
Record name | 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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